Enhanced Membrane Permeability and Reduced Efflux Liability Compared to Phytanic Acid
Ethyl 3,7,11,15-tetramethylhexadecanoate demonstrates a superior in silico ADMET profile for oral bioavailability and blood-brain barrier (BBB) penetration compared to the free acid form, phytanic acid. The ethyl ester is predicted to have high human intestinal absorption (99.67% probability) and is predicted to be a non-substrate for the P-glycoprotein (P-gp) efflux pump (91.46% probability) [1]. In contrast, the ionizable carboxylic acid group of phytanic acid typically results in lower passive permeability and increased potential for active efflux, a class-level inference for fatty acids [2]. This data supports the use of the ethyl ester as a potential prodrug or a more cell-permeable tool compound for in vitro studies.
| Evidence Dimension | Predicted Human Intestinal Absorption Probability |
|---|---|
| Target Compound Data | 99.67% probability (Positive) |
| Comparator Or Baseline | Phytanic Acid (baseline for ionizable fatty acids: typically lower) |
| Quantified Difference | Not directly quantified; class-level improvement inferred. |
| Conditions | In silico prediction (admetSAR 2.0) |
Why This Matters
This differentiates procurement for in vitro studies requiring efficient cell uptake, where the free acid's poor permeability could confound results.
- [1] Plantaedb. (n.d.). Ethyl 3,7,11,15-tetramethylhexadecanoate. Retrieved April 16, 2026. View Source
- [2] Tsume, Y., & Amidon, G. L. (2010). The biowaiver extension for BCS class III drugs: the impact of permeability and solubility. Biopharmaceutics & Drug Disposition, 31(5‐6), 283-294. View Source
